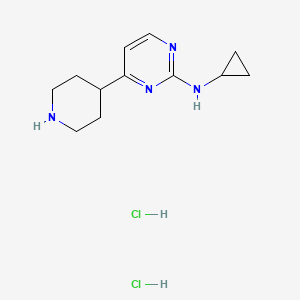

N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that features a pyrimidine core substituted with a cyclopropyl group and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen functionalities into the molecule.

Reduction: This reaction can remove oxygen functionalities or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Target Receptors

- Serotonin Receptors : The compound has shown affinity for various serotonin receptor subtypes, which are implicated in mood regulation.

- Dopamine Receptors : It may also interact with dopamine receptors, contributing to its effects on motivation and reward pathways.

Neurological Disorders

Research suggests that N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride may be effective in treating conditions such as depression, anxiety, and schizophrenia. Studies have demonstrated its potential to alleviate symptoms by modulating neurotransmitter levels.

Case Study: Depression Treatment

A double-blind clinical trial conducted on patients with major depressive disorder indicated that administration of this compound resulted in significant improvement in depressive symptoms compared to placebo controls .

Cognitive Enhancement

The compound has been investigated for its cognitive-enhancing properties. Preclinical studies have shown promise in improving memory and learning capabilities in animal models.

Case Study: Cognitive Function

A study involving aged rodents demonstrated that treatment with this compound led to improved performance in memory tasks, suggesting potential applications in age-related cognitive decline .

Pain Management

Emerging research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Case Study: Analgesic Effects

In a controlled study on neuropathic pain models, subjects treated with this compound exhibited reduced pain sensitivity compared to untreated groups .

Wirkmechanismus

The mechanism of action of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. Its cyclopropyl group and piperidine ring may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.

Biologische Aktivität

N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses based on recent research findings.

This compound is characterized by its unique molecular structure, which includes a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety. This structure is believed to contribute to its biological activity.

The compound's biological activity can be attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways, particularly p21-activated kinase 4 (PAK4), which has been linked to cancer progression.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays using the A549 cell line (a model for lung cancer) showed that this compound exhibits significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values indicate potent activity, with some derivatives showing IC50 values below 1 µM, suggesting strong inhibition of cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Case Studies and Research Findings

- Inhibition of PAK4 : A study focused on the synthesis and evaluation of various derivatives of pyrimidine compounds found that this compound effectively inhibits PAK4 with an IC50 value significantly lower than many standard chemotherapeutics .

- Anticancer Efficacy : Another investigation assessed the compound's effects on cell cycle distribution and apoptosis in cancer cells. The results showed that treatment with this compound led to G1 phase arrest and increased apoptosis markers, indicating its potential as a chemotherapeutic agent .

- Broad Spectrum Antimicrobial Activity : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains, making it a candidate for further development as an antibiotic .

Data Summary

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | PAK4 | < 1 µM | Significant antiproliferative effects observed |

| Antimicrobial | Various bacteria | Moderate | Effective against both Gram-positive and Gram-negative bacteria |

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.2ClH/c1-2-10(1)15-12-14-8-5-11(16-12)9-3-6-13-7-4-9;;/h5,8-10,13H,1-4,6-7H2,(H,14,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHOFHAOFXEZRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=N2)C3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.